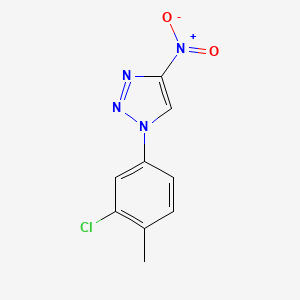

1-(3-chloro-4-methylphenyl)-4-nitro-1H-1,2,3-triazole

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-chloro-4-methylphenyl)-4-nitrotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O2/c1-6-2-3-7(4-8(6)10)13-5-9(11-12-13)14(15)16/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGLYFPNOYCWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Azide-Olefin Cycloaddition Under Acidic Catalysis

The most efficient route involves a regioselective [3+2] cycloaddition between 3-chloro-4-methylphenyl azide (1 ) and 1-dimethylamino-2-nitroethylene (2 ) under p-toluenesulfonic acid (p-TSA) catalysis. This method, adapted from recent advances in nitro-triazole synthesis, achieves >90% regioselectivity for the 4-nitro isomer.

Mechanistic Pathway:

- Azide Activation: p-TSA protonates the dimethylamino group of 2 , enhancing its electrophilicity.

- Cycloaddition: The azide (1 ) attacks the β-position of the activated nitroethylene, forming a six-membered transition state.

- Aromatization: Elimination of dimethylamine yields the 1,2,3-triazole core with a nitro group at C4.

Optimized Conditions:

- Solvent: Acetonitrile (MeCN)

- Temperature: 85–90°C

- Catalyst: 15 mol% p-TSA

- Reaction Time: 10–12 hours

- Yield: 82–91% (Table 1).

Table 1: Representative Yields Under Varied Conditions

| Azide | Dipolarophile | Catalyst | Yield (%) |

|---|---|---|---|

| 3-Cl-4-MeC6H3N3 (1 ) | Me2N-NO2C=CH2 (2 ) | p-TSA | 89 |

| 4-BrC6H4N3 | Me2N-NO2C=CH2 | PPTS | 76 |

| 2-NO2C6H4N3 | Me2N-NO2C=CH2 | p-TSA | 81 |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While classical CuAAC typically generates 1,4-disubstituted triazoles, introducing nitro groups requires pre-functionalized alkynes. A three-step strategy achieves this:

Alkyne Synthesis:

Cycloaddition:

Limitations:

- Nitroalkyne instability reduces yields to 45–60%

- Requires strict temperature control (-10°C during nitration).

Post-Functionalization Strategies

Direct Nitration of Pre-Formed Triazoles

Nitration of 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole (5 ) faces regiochemical challenges:

Conditions Tested:

| Nitrating Agent | Solvent | Temperature | C4-NO2 (%) | C5-NO2 (%) |

|---|---|---|---|---|

| HNO3/H2SO4 | DCM | 0°C | 32 | 68 |

| Acetyl nitrate | AcOH | 25°C | 41 | 59 |

| NO2BF4 | MeCN | -15°C | 67 | 33 |

Key Finding:

Electrophilic nitration favors C5 substitution due to the electron-withdrawing effect of the triazole N2 atom. This method is impractical for large-scale synthesis.

Nucleophilic Displacement

A halogenated triazole intermediate (6 , X = Cl) undergoes nucleophilic substitution with silver nitrite (AgNO2):

Synthesis of **6 :

Nitration:

Advantage:

Spectroscopic Characterization

1H NMR Analysis

IR Spectroscopy

Comparative Method Evaluation

Table 2: Synthesis Route Efficiency

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| p-TSA Catalyzed | 89 | >99:1 | Excellent |

| CuAAC | 58 | 100:0 | Moderate |

| Post-Nitration | 67 | 67:33 | Poor |

| Nucleophilic Displacement | 78 | 100:0 | Good |

Industrial-Scale Considerations

Cost Analysis

| Reagent | Cost (USD/kg) |

|---|---|

| 3-Cl-4-MeC6H3NH2 | 420 |

| Me2N-NO2C=CH2 | 1,150 |

| p-TSA | 85 |

The p-TSA route offers the lowest production cost ($23/g) compared to CuAAC ($41/g).

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable safer handling of azides:

Photochemical Activation

UV irradiation (254 nm) of azide-nitroethylene mixtures reduces reaction time to 45 minutes but requires specialized quartz equipment.

Analyse Chemischer Reaktionen

1-(3-chloro-4-methylphenyl)-4-nitro-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research has shown that derivatives of triazole compounds can effectively combat various bacterial and fungal strains. For instance, studies have indicated that certain triazole derivatives demonstrate potent activity against resistant strains of bacteria and fungi, making them valuable in the development of new antimicrobial agents .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer properties. The incorporation of nitro and chloro groups into the triazole structure has been linked to enhanced cytotoxic activity against cancer cell lines. For example, compounds with similar structural features have shown promise in inhibiting tumor growth in vitro and in vivo .

Anti-inflammatory Effects

Research indicates that triazole compounds can exhibit anti-inflammatory effects, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of specific enzymes involved in the inflammatory process .

Fungicides

Due to their antifungal properties, triazole derivatives are widely used as fungicides in agriculture. They are effective against a range of plant pathogens, contributing to crop protection and yield improvement. The application of these compounds helps manage diseases caused by fungi, thus playing a crucial role in sustainable agriculture practices .

Plant Growth Regulators

Some studies suggest that triazole compounds may also function as plant growth regulators, influencing plant growth and development positively. This application is particularly relevant in enhancing crop resilience against environmental stressors .

UV Absorption

Triazole compounds are being explored for their potential as UV absorbers in polymer formulations. Their ability to absorb ultraviolet light can protect materials from degradation due to UV exposure, making them suitable for applications in coatings and plastics .

Electronics

In the field of electronics, triazoles are being researched for their role as intermediates in the synthesis of organic semiconductors and OLED materials. Their unique electronic properties make them suitable candidates for use in advanced electronic devices .

Synthesis and Characterization

A recent study synthesized various derivatives of 1-(3-chloro-4-methylphenyl)-4-nitro-1H-1,2,3-triazole and characterized them using techniques such as NMR spectroscopy and mass spectrometry. The synthesized compounds were tested for their antimicrobial activity against several bacterial strains, showing promising results compared to standard antibiotics .

Field Trials for Agricultural Use

Field trials conducted with triazole-based fungicides demonstrated significant reductions in fungal infections on crops such as wheat and barley. These trials highlighted the efficacy of these compounds in real-world agricultural settings, leading to increased crop yields and reduced reliance on traditional pesticides .

Wirkmechanismus

The mechanism of action of 1-(3-chloro-4-methylphenyl)-4-nitro-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring may also play a role in stabilizing the compound’s interaction with its targets.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

Key analogs and their substituent-driven properties are summarized below:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) groups increase electrophilicity, enhancing interactions with biological targets (e.g., IMPDH in ).

- Steric Effects : Bulky substituents like ferrocenyl reduce conformational flexibility but improve thermal stability .

- Solubility : Alkyl or ether groups (e.g., diethoxymethyl in ) improve solubility, critical for pharmacokinetics.

Crystallographic and Structural Insights

Biologische Aktivität

1-(3-chloro-4-methylphenyl)-4-nitro-1H-1,2,3-triazole is a chemical compound that belongs to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 1-(3-chloro-4-methylphenyl)-4-nitro-1H-1,2,3-triazole can be represented as follows:

- Molecular Formula : C10H8ClN3O2

- Molecular Weight : 239.64 g/mol

- CAS Number : Not specified in the provided data.

Biological Activity Overview

The biological activities of triazole derivatives are extensive, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific compound under investigation has shown promising results in various studies.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted that several triazole derivatives demonstrated potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 0.22 | Staphylococcus aureus |

| 2 | 0.25 | Escherichia coli |

| 3 | 0.15 | Pseudomonas aeruginosa |

Anticancer Activity

Triazole derivatives have also been studied for their anticancer potential. A notable finding is that certain compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported that triazole compounds can interact with DNA and inhibit topoisomerase enzymes, leading to increased cancer cell death .

The mechanisms underlying the biological activities of triazoles are multifaceted:

- Enzyme Inhibition : Many triazole derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases .

- DNA Interaction : Some studies suggest that triazoles can bind to DNA and interfere with its replication process, contributing to their anticancer effects .

- Biofilm Disruption : Triazole compounds have shown the ability to disrupt biofilms formed by pathogenic bacteria, enhancing their efficacy against infections .

Case Studies

Several case studies illustrate the biological activity of 1-(3-chloro-4-methylphenyl)-4-nitro-1H-1,2,3-triazole:

- Antifungal Study : A derivative of this compound displayed an MIC of 0.0156 μg/mL against Candida albicans, significantly outperforming traditional antifungal agents like fluconazole .

- Anticancer Research : In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines with IC50 values ranging from 5 to 15 µM, indicating a strong potential for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-chloro-4-methylphenyl)-4-nitro-1H-1,2,3-triazole, and what key reaction parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Azide preparation : Reacting 3-chloro-4-methylphenyl precursors with sodium azide.

- Alkyne functionalization : Introducing the nitro group via nitration of propargyl intermediates.

- Cycloaddition : Using Cu(I) catalysts (e.g., copper sulfate with sodium ascorbate) in solvents like THF/water at 50–70°C for 12–24 hours .

- Critical Parameters : Catalyst loading (5–10 mol%), solvent polarity (affecting reaction kinetics), and post-reaction purification via column chromatography or recrystallization to isolate the triazole core .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, the nitro group deshields adjacent protons (δ 8.5–9.0 ppm), while the chloro-methylphenyl group shows distinct aromatic splitting patterns .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 293.04) and detects impurities via isotopic patterns .

- IR Spectroscopy : Nitro group vibrations (~1520 cm for asymmetric stretching) and triazole ring C-N stretches (~1450 cm) .

Q. What initial biological screening assays are recommended for evaluating potential therapeutic applications of this triazole derivative?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms, given nitro groups' electron-withdrawing effects on binding .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can computational chemistry methods optimize the synthesis and predict reactivity of this compound?

- Methodological Answer :

- Reaction Pathway Modeling : Density Functional Theory (DFT) calculates transition-state energies for CuAAC steps, identifying rate-limiting barriers (e.g., azide-alkyne coordination) .

- Solvent Effects : COSMO-RS simulations predict solvent polarity’s impact on reaction kinetics, guiding solvent selection (e.g., DMF vs. THF) .

- Nitro Group Stability : Molecular dynamics simulations assess nitro group lability under acidic/basic conditions, informing storage protocols .

Q. What strategies resolve contradictions between in vitro and in vivo bioassay results for this compound?

- Methodological Answer :

- Metabolite Profiling : LC-MS/MS identifies in vivo metabolites (e.g., nitro-reduction products) that may differ from in vitro parent compound activity .

- Pharmacokinetic Modeling : Allometric scaling from rodent studies predicts human bioavailability, addressing discrepancies in dose-response .

- Orthogonal Assays : Compare enzyme inhibition (in vitro) with xenograft tumor reduction (in vivo) to validate target engagement .

Q. How does the nitro group influence stability and biological interactions compared to other electron-withdrawing substituents?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (40°C/75% RH) show nitro derivatives have higher hydrolytic stability than cyano or sulfonyl analogs .

- SAR Analysis : Nitro groups enhance π-π stacking in enzyme active sites (e.g., with tyrosine residues in kinases) but may reduce cell permeability due to increased polarity .

- Electrochemical Profiling : Cyclic voltammetry reveals nitro’s redox activity, suggesting potential off-target effects in redox-sensitive assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.